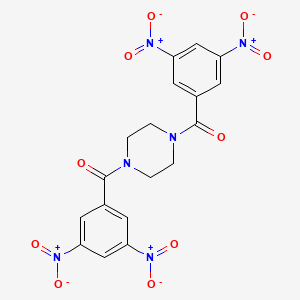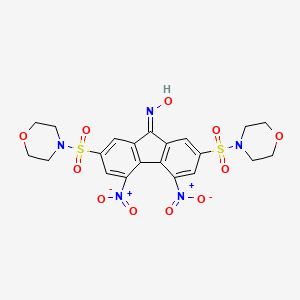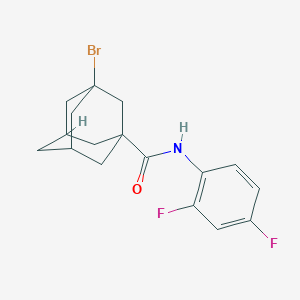![molecular formula C18H29NS B15044284 N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide](/img/structure/B15044284.png)
N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyltricyclo[4311~3,8~]undecane-3-carbothioamide is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C18H29NS, and it has a molecular weight of 291.495 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.1~3,8~]undecane: Shares the same tricyclic core but lacks the carbothioamide group.
N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H29NS |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N-cyclohexyltricyclo[4.3.1.13,8]undecane-3-carbothioamide |
InChI |
InChI=1S/C18H29NS/c20-17(19-16-4-2-1-3-5-16)18-7-6-13-8-14(11-18)10-15(9-13)12-18/h13-16H,1-12H2,(H,19,20) |
InChI Key |
UZLDAVJZPYZHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)C23CCC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-3,3-dimethyl-1-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15044215.png)
![4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15044220.png)
![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine](/img/structure/B15044234.png)
![Bis[p-[dimethylamino]phenyl]disulfide](/img/structure/B15044244.png)
![N-[2-(diethylamino)ethyl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B15044245.png)
![N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide](/img/structure/B15044250.png)

![4-bromo-2-[(E)-{[4-(4-methoxyphenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B15044269.png)
![2-[(3E)-3-{[(4-Methoxyphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B15044280.png)
![(1E)-1-{[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene}-2-(2-methylphenyl)hydrazine](/img/structure/B15044286.png)
![1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone](/img/structure/B15044287.png)

![4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15044297.png)
